(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride
Description
(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative characterized by a five-membered cyclopentene ring with an amino group at position 2 and a carboxylic acid group at position 1, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIAFLWOIUSOSY-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122022-92-8 | |
| Record name | cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-aminocyclopent-3-enecarboxylic acid hydrochloride typically involves the following steps:
Cyclopentene Derivative Formation: The starting material, cyclopentene, undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Purification: The final product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of cis-2-aminocyclopent-3-enecarboxylic acid hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH<sub>3</sub><sup>+</sup>Cl<sup>-</sup>) participates in nucleophilic substitutions, particularly under mild acidic or basic conditions. This reactivity is harnessed for:
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Amide bond formation with activated carboxylic acids (e.g., using EDC/HOBt coupling agents).
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Schiff base synthesis via condensation with aldehydes/ketones, forming imine intermediates for further functionalization.
Cycloaddition Reactions
The conjugated cyclopentene double bond enables Diels-Alder reactions with dienophiles such as maleic anhydride or tetrazines. Stereoselectivity is influenced by the compound's rigid bicyclic structure:
| Dienophile | Reaction Conditions | Product Stereochemistry | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 80°C, 12h | Endo-adduct | 78 |
| 4-Phenyl-1,2,4-triazole | DCM, RT, 24h | Exo-adduct | 65 |
These reactions are pivotal for constructing polycyclic frameworks .
Oxidation
The cyclopentene double bond undergoes oxidative cleavage with OsO<sub>4</sub>/NMO to yield a vicinal diol, while KMnO<sub>4</sub> under acidic conditions produces a dicarboxylic acid derivative :
Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C ) selectively reduces the double bond to form saturated cyclopentane derivatives while preserving stereochemical integrity :
Esterification and Carboxylate Modifications
The carboxylic acid group undergoes:
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Esterification with methanol/H<sub>2</sub>SO<sub>4</sub> to form methyl esters (85–92% yield).
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Amidation via mixed anhydride methods using ClCO<sub>2</sub>Et/NEt<sub>3</sub>.
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Decarboxylation under pyrolytic conditions (200–250°C) to generate cyclopentene amines.
Protection/Deprotection Strategies
The amino group is protected using:
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl) in CH<sub>3</sub>CN/H<sub>2</sub>O (pH 8.5), achieving >95% conversion.
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Boc<sub>2</sub>O (di-tert-butyl dicarbonate) with DMAP catalysis in THF.
Deprotection is achieved with:
Epoxidation
Reaction with mCPBA (meta-chloroperbenzoic acid) in CH<sub>2</sub>Cl<sub>2</sub> yields trans-epoxide derivatives with >90% diastereomeric excess :
Halolactonization
Treatment with NIS (N-iodosuccinimide) induces iodolactonization, forming five-membered lactones with exclusive cis-stereochemistry :
Dihydroxylation
Sharpless asymmetric dihydroxylation using AD-mix-β produces vicinal diols with predictable stereochemistry:
| Conditions | Diol Configuration | ee (%) |
|---|---|---|
| AD-mix-β, t-BuOH/H<sub>2</sub>O | (1R,2S,3R,4S) | 99 |
| OsO<sub>4</sub>, NMO |
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride may have potential as a building block for the synthesis of bioactive compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.
- Antiviral Agents : Studies have explored its derivatives as potential antiviral agents. For instance, modifications of the compound have shown activity against specific viral targets, suggesting its utility in developing new antiviral therapies .
- Neuroprotective Effects : Preliminary research indicates that certain derivatives of this compound exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Organic Synthesis
Synthetic Pathways
(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride serves as a versatile intermediate in organic synthesis:
- Amidation Reactions : The compound can be converted into various amides through amidation reactions, which are critical in drug development. For example, one study reported the synthesis of a methyl ester derivative with an 81% yield using this compound as the starting material .
Table: Synthetic Routes Involving (1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Amidation | Methyl 2-(4-methoxybenzamido) | 81 | |
| Esterification | Methyl ester derivative | 75 | |
| Alkylation | Alkylated derivatives | Variable |
Case Studies
Several case studies highlight the applications and effectiveness of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride in various contexts:
- Case Study on Antiviral Activity : A study investigated the antiviral properties of derivatives synthesized from this compound against influenza viruses. Results demonstrated significant inhibition of viral replication at low concentrations .
- Neuroprotection Research : Another study focused on the neuroprotective effects of modified derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid plaque formation and improve cognitive function .
Mechanism of Action
The mechanism of action of cis-2-aminocyclopent-3-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentene Derivatives
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride (CAS 61865-62-1)
- Key Differences: The amino group is positioned at C4 instead of C2, and the stereochemistry is (1S,4R).
- Impact : Altered substituent positions may affect hydrogen-bonding interactions and binding affinity to biological targets. The molecular weight is identical (163.602 g/mol ), but the spatial arrangement could lead to differences in solubility and metabolic stability .
Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride (CAS 138923-03-2)
- Key Differences : The carboxylic acid is esterified to a methyl group, reducing polarity.
Saturated vs. Unsaturated Rings
(1S,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride
- Key Differences : The cyclopentane ring is fully saturated, lacking the double bond present in the target compound.
- The molecular formula (C₅H₁₁NO₂·HCl, MW ~159.6 g/mol) reflects the absence of the double bond .
Six-Membered and Bicyclic Analogues
(1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic Acid
- Key Differences : A six-membered cyclohexene ring replaces the cyclopentene system.
- Impact : Larger ring size may enhance conformational flexibility, affecting interactions with enzymes or receptors. The compound’s molecular weight (~159.2 g/mol ) is slightly lower due to the additional carbon .
(1S,2S,3R,4R)-(+)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
- Key Differences : A bicyclic framework introduces rigidity.
- Impact: The constrained structure (MW ~205.6 g/mol) may improve target selectivity but reduce solubility compared to monocyclic analogs .
Functional Group Variations
1-Aminocyclopropane-1-Carboxylic Acid (CAS 22059-21-8)
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid HCl | N/A | C₆H₉NO₂·HCl | ~163.6 | Cyclopentene, (1R,2S), amino at C2 |
| (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid HCl | 61865-62-1 | C₆H₉NO₂·HCl | 163.602 | Cyclopentene, (1S,4R), amino at C4 |
| (1S,2R)-2-Aminocyclopentanecarboxylic acid HCl | N/A | C₅H₁₁NO₂·HCl | ~159.6 | Cyclopentane, saturated, (1S,2R) |
| Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate HCl | 138923-03-2 | C₇H₁₁NO₂·HCl | 177.63 | Methyl ester, (1S,4R) |
| 1-Aminocyclopropane-1-carboxylic acid | 22059-21-8 | C₄H₇NO₂ | 101.105 | Cyclopropane, high ring strain |
Biological Activity
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride, also known as cis-2-amino-3-cyclopentene-1-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various research findings and case studies to present a comprehensive overview.
- Molecular Formula : CHClNO
- Molecular Weight : 164 g/mol
- CAS Number : 122022-92-8
- IUPAC Name : (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid; hydrochloride
Structural Characteristics
| Property | Value |
|---|---|
| LogP | -2.36 |
| Heavy Atoms Count | 10 |
| Rotatable Bond Count | 1 |
| Polar Surface Area | 63 Å |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Antiviral Activity
Research has indicated that derivatives of cyclopentene compounds exhibit antiviral properties, particularly against influenza viruses. A study demonstrated that certain cyclopentane derivatives showed potent inhibitory effects on neuraminidase enzymes, which are crucial for viral replication. For instance, compounds synthesized from (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride displayed effective inhibition against various strains of influenza A and B viruses .
Antimicrobial and Cytotoxic Properties
Recent studies have explored the antimicrobial and cytotoxic activities of compounds related to (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride. Notably, some derivatives have shown promising results in inhibiting bacterial growth and exhibiting cytotoxic effects on cancer cell lines. The binding affinity of these compounds to specific receptors has been evaluated, revealing potential mechanisms of action that warrant further investigation .
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes such as α-glucosidase has been highlighted in various studies. Inhibitory assays demonstrated that certain derivatives exhibited stronger binding affinities compared to established inhibitors like acarbose. This suggests that (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride could serve as a lead compound for developing new therapeutic agents targeting metabolic disorders .
Study 1: Influenza Neuraminidase Inhibition
In a comparative study of cyclopentane derivatives against influenza neuraminidase, compounds derived from (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid were tested for their efficacy. The results showed that these compounds had EC values significantly lower than those of traditional antiviral drugs like oseltamivir, indicating a promising avenue for further drug development .
Study 2: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of (1R,2S)-2-aminocyclopent-3-ene derivatives against various bacterial strains. The findings revealed substantial antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This opens up possibilities for new treatments targeting resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
